molecular formula C14H13N3O2S2 B606890 CycLuc2 CAS No. 1247879-17-9

CycLuc2

Katalognummer: B606890
CAS-Nummer: 1247879-17-9
Molekulargewicht: 319.04
InChI-Schlüssel: FHDMDDBUGSVLGG-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CycLuc2 is a cyclic alkylaminoluciferin substrate specifically designed for firefly luciferase, emitting 4.7-fold more light than aminoluciferin and 2.6-fold more light than the common substrate D-luciferin . This enhanced brightness makes it a valuable tool in bioluminescence imaging, particularly in research areas such as cell-based assays, in vivo imaging, and high-throughput screening where high signal intensity is critical . The cyclic structure of the molecule is a key feature that contributes to its properties and function . This product is labeled for Research Use Only (RUO) . RUO products are essential tools for scientific investigation and are not intended for diagnostic procedures or use in humans . Researchers should refer to the product datasheet for detailed information on solubility, formulation, and storage conditions to ensure optimal performance .

Eigenschaften

CAS-Nummer

1247879-17-9

Molekularformel

C14H13N3O2S2

Molekulargewicht

319.04

IUPAC-Name

(S)-2-(5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

InChI

InChI=1S/C14H13N3O2S2/c1-17-3-2-7-4-8-11(5-10(7)17)21-13(15-8)12-16-9(6-20-12)14(18)19/h4-5,9H,2-3,6H2,1H3,(H,18,19)/t9-/m1/s1

InChI-Schlüssel

FHDMDDBUGSVLGG-SECBINFHSA-N

SMILES

O=C([C@@H]1N=C(C2=NC3=CC4=C(N(C)CC4)C=C3S2)SC1)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CycLuc2;  CycLuc-2;  CycLuc 2

Herkunft des Produkts

United States

Discovery and Initial Characterization of Cycluc2 S Luminescent Properties

Identification as a Novel Luminescent Substrate

CycLuc2 was identified as a novel luminescent substrate during studies investigating the enzymatic activity of fatty acyl-CoA synthetases (ACSLs), which are homologs of firefly luciferase, in organisms not known for bioluminescence, such as the fruit fly Drosophila melanogaster. sciencedaily.compnas.orgnih.gov While the Drosophila ACSL CG6178 does not exhibit luciferase activity with the natural firefly luciferin (B1168401), D-luciferin, it was discovered to catalyze light emission when treated with the synthetic analog CycLuc2. sciencedaily.compnas.orgnih.gov This finding revealed a latent capacity for bioluminescence within this enzyme, unmasked by the presence of CycLuc2. sciencedaily.compnas.orgnih.gov The rigid and asymmetric ring structure of CycLuc2 is thought to be key to its ability to properly align within the enzyme's active site, facilitating the necessary adenylation and subsequent oxidation for light emission. sciencedaily.com This demonstrated that the inherent chemistry required for bioluminescence might be more widespread in nature than previously understood, and that novel substrates like CycLuc2 can reveal such hidden enzymatic activities. sciencedaily.compnas.org

Comparative Luminescence Efficiency with D-Luciferin

Comparisons between CycLuc2 and D-luciferin have highlighted notable differences in their luminescence efficiency, particularly in the context of the Drosophila CG6178 enzyme and also with firefly luciferase. With purified Drosophila ACSL CG6178, CycLuc2 elicits a bioluminescent glow, whereas D-luciferin does not result in light emission. pnas.orgpromegaconnections.com This indicates a clear substrate selectivity of CG6178 for CycLuc2 over D-luciferin. When comparing the total integrated light output over a specific period (e.g., 2 minutes) using 100 µM substrate concentrations, CycLuc2 with CG6178 produced significantly less light than D-luciferin with firefly luciferase, specifically 0.11% of the signal intensity. pnas.orgpnas.org However, CycLuc2 with CG6178 yielded 2.5% of the signal observed when CycLuc2 was used with firefly luciferase. pnas.orgpnas.org

Further research using firefly luciferase has shown that CycLuc2 can exhibit superior light output compared to D-luciferin under certain conditions and concentrations. nih.gov For instance, CycLuc2 was found to emit 2.6-fold more light than D-luciferin when tested with Ultra-Glo luciferase. nih.gov This superior light output was observed across a range of concentrations (1 – 100 µM). nih.gov Even at very high substrate concentrations (750 µM), the light emission from CycLuc2 was equivalent to that of D-luciferin. nih.gov

The kinetic profiles also differ; the light emission from CG6178 with CycLuc2 lacks the characteristic "burst" phase typically seen with firefly luciferase and D-luciferin, proceeding directly to a "glow" phase, suggesting a slower maximal rate of light emission. pnas.orgpnas.org D-luciferin can also act as a competitive inhibitor of CycLuc2-mediated light emission with CG6178, indicating that CG6178 can bind D-luciferin, but is unable to efficiently catalyze its adenylation. pnas.org

Here is a table summarizing some comparative luminescence efficiency data:

EnzymeSubstrateRelative Light Output (vs. Firefly Luciferase + D-Luciferin)NotesSource
Drosophila CG6178CycLuc20.11% (at 100 µM)No light emission with D-luciferin pnas.orgpnas.org
Firefly LuciferaseCycLuc22.6-fold higher than D-luciferin (with Ultra-Glo)Superior output across 1-100 µM range nih.gov
Firefly LuciferaseD-Luciferin100% (reference)Exhibits burst and glow phases pnas.orgpnas.org

Spectral Characteristics and Emission Wavelengths in Bioluminescence Systems

The spectral characteristics and emission wavelengths produced by CycLuc2 in bioluminescence systems are influenced by the enzyme it interacts with. With the Drosophila ACSL CG6178, CycLuc2 produces a red glow. sciencedaily.com The peak emission wavelength observed with CG6178 and CycLuc2 is approximately 610 nm, which is notably in the red region of the spectrum. pnas.orgpnas.org This is consistent with predictions based on the chemical structure of CycLuc2 and its photophysical properties. pnas.orgpnas.orgacs.org

When used with firefly luciferase, CycLuc2 also contributes to red-shifted bioluminescence compared to the emission typically observed with D-luciferin. While firefly luciferase with D-luciferin typically emits light peaking in the yellow-green range (around 550-570 nm depending on conditions like pH and temperature), CycLuc2 interaction with firefly luciferase results in a red-shifted emission. nih.govmdpi.comresearchgate.net Studies have reported peak emission wavelengths for CycLuc2 with firefly luciferase around 607 nm or 610 nm. pnas.orgpnas.orgnih.govmdpi.com This red-shifted emission is advantageous for in vivo imaging applications, as longer wavelengths penetrate tissues more effectively. nih.govmdpi.com The bioluminescence emission wavelength is primarily determined by the photophysical properties of the oxyluciferin emitter produced during the reaction, which in turn are dictated by the structure of the luciferin substrate. acs.org The red-shift observed with CycLuc2 is attributed to the extended conjugation in the oxyluciferin produced from this analog compared to that from D-luciferin. acs.orgmdpi.com

Here is a table summarizing some observed peak emission wavelengths:

EnzymeSubstratePeak Emission Wavelength (nm)NotesSource
Drosophila CG6178CycLuc2~610Red glow pnas.orgpnas.org
Firefly LuciferaseCycLuc2~607 - 610Red-shifted compared to D-luciferin pnas.orgpnas.orgnih.govmdpi.com
Firefly LuciferaseD-Luciferin~550 - 570pH and temperature dependent mdpi.comresearchgate.net

Mutations in firefly luciferase can further influence the emission spectrum with CycLuc2. For example, specific mutations like R218K can lead to a slight red-shift in bioluminescence for most substrates, including CycLuc2. acs.orgmdpi.com

Enzymatic Interactions and Molecular Mechanisms of Cycluc2 Mediated Bioluminescence

Substrate Specificity and Affinity with Wild-Type Luciferases

The interaction between a luciferase and its substrate is highly specific, determining the efficiency and characteristics of light emission. CycLuc2, a synthetic analog of D-luciferin, exhibits distinct substrate specificity and affinity profiles compared to the natural substrate when interacting with various enzymes, including wild-type firefly luciferase and fatty acyl-CoA synthetases.

Firefly Luciferase (FLuc) Interactions

Firefly luciferase (FLuc) is the canonical enzyme known to catalyze the oxidation of D-luciferin to produce light in the presence of ATP, Mg²⁺, and oxygen. CycLuc2, despite being a synthetic analog, can also serve as a substrate for FLuc. Studies have shown that CycLuc2 elicits red light emission with firefly luciferase, with a peak emission wavelength around 610 nm, similar to its emission with the Drosophila enzyme CG6178 pnas.orgpnas.org.

While FLuc efficiently utilizes D-luciferin, its interaction with synthetic analogs like CycLuc2 can reveal insights into its substrate binding pocket and catalytic mechanism. The rigid and asymmetric ring structure of CycLuc2 is thought to facilitate its proper alignment within the enzyme's active site, enabling adenylation and subsequent oxidation sciencedaily.com. Although photon flux from firefly luciferase was considerably higher than that of CG6178 at low concentrations of CycLuc2, the emission plateaued at higher concentrations, potentially due to product inhibition nih.gov. The apparent Km value for ATP is lower for CycLuc2 compared to D-luciferin when interacting with FLuc nih.gov.

Elucidation of Latent Luciferase Activity in Non-Canonical Enzymes

The discovery that CycLuc2 can induce bioluminescence in enzymes not traditionally classified as luciferases has expanded the understanding of enzymatic promiscuity and the potential for latent catalytic activities.

Drosophila CG6178 as a Latent Luciferase

The Drosophila melanogaster fatty acyl-CoA synthetase CG6178 is a prime example of an enzyme exhibiting latent luciferase activity when treated with CycLuc2 pnas.orgnih.gov. Despite sharing significant homology with firefly luciferase (41% amino-acid identity), CG6178 is incapable of adenylating D-luciferin and does not emit light in its presence biorxiv.org. However, when incubated with CycLuc2, purified CG6178 protein, live Drosophila Schneider 2 cells, and mammalian cells transfected with CG6178 all exhibit bioluminescence pnas.orgnih.gov.

This latent activity is attributed to CG6178's natural substrate promiscuity, which allows it to adenylate CycLuc2 pnas.org. The rigid structure of CycLuc2 is thought to aid in its proper alignment within the CG6178 active site, facilitating the adenylation step sciencedaily.com. While the latent luciferase activity of wild-type CG6178 with CycLuc2 is relatively weak, it demonstrates the inherent capacity for bioluminescence within this enzyme biorxiv.org.

Exploration of Other Latent ACSL Systems

Following the discovery with CG6178, research has explored whether latent luciferase activity exists in other insect ACSLs. Studies have shown that CG6178 is not unique in its ability to exhibit luciferase activity with synthetic luciferins. For instance, AbLL, an ACSL from a nonluminescent click beetle (Agrypnus binodulus), has also been identified as a latent luciferase capable of bioluminescence with CycLuc2 and other synthetic analogs nih.gov. This suggests that the potential for latent luciferase activity might be a more widespread characteristic among insect ACSLs than previously thought, potentially offering insights into the evolutionary divergence of luciferases from this enzyme family biorxiv.org.

Mechanistic Pathways of Light Emission

The mechanism of light emission mediated by CycLuc2 involves steps analogous to the well-established firefly bioluminescence pathway, initiated by the enzyme-catalyzed adenylation of the luciferin (B1168401) substrate.

The process begins with the enzyme (either FLuc or a latent luciferase like CG6178) activating CycLuc2 through adenylation, utilizing ATP to form a CycLuc2-AMP intermediate pnas.orgpnas.org. This step involves the release of pyrophosphate (PPi) izumilab.com.

Adenylation Step:

Enzyme + CycLuc2 + ATP <=> Enzyme • CycLuc2-AMP + PPi

Following adenylation, the CycLuc2-AMP intermediate undergoes oxidation in the presence of molecular oxygen within the enzyme's binding pocket pnas.orgpnas.org. This oxidative step is crucial for light emission. While the precise details of the oxidation mechanism can vary slightly depending on the enzyme and substrate, the general principle involves the formation of a high-energy intermediate, typically a dioxetanone ring, which then undergoes decarboxylation researchgate.netizumilab.com.

The breakdown of the dioxetanone intermediate yields carbon dioxide and an excited-state form of the oxidized product, oxyluciferin researchgate.netizumilab.com.

Oxidation and Light Emission Steps:

Enzyme • CycLuc2-AMP + O₂ → Enzyme + Oxyluciferin* + CO₂ + AMP

The excited-state oxyluciferin (Oxyluciferin*) is unstable and quickly returns to its ground state by releasing energy in the form of a photon of light researchgate.netizumilab.com. For CycLuc2, this emission is typically observed as red light, around 610 nm pnas.orgpnas.org.

Oxyluciferin* → Oxyluciferin + Photon (Light)

The presence of CoASH can reduce the light emission observed from CG6178 with CycLuc2, suggesting a potential interaction or competition within the enzyme's active site pnas.orgpnas.org.

The ability of CycLuc2 to reveal latent luciferase activity in enzymes like CG6178 highlights that the inherent chemistry required for bioluminescence, specifically the ability to adenylate and oxidize a suitable substrate to produce light, can exist in enzymes whose primary biological function is different pnas.org. The structure of CycLuc2 allows it to access and be processed by the catalytic machinery of these enzymes, bypassing their inability to utilize the natural substrate D-luciferin for light production sciencedaily.com.

Data Tables

While specific quantitative data like Km values for CycLuc2 with various enzymes were mentioned in the search results, detailed tables with comparative data across multiple enzymes and substrates were not consistently provided in a format suitable for direct extraction into comprehensive tables here. The search results primarily focused on the qualitative observation of bioluminescence and relative comparisons (e.g., brighter emission with adenylate intermediate, comparable emission at high concentrations).

However, based on the information, a conceptual summary of substrate utilization can be presented:

EnzymeNatural SubstrateCycLuc2 SubstrateD-luciferin SubstrateBioluminescence with CycLuc2
Firefly Luciferase (FLuc)D-luciferinYesYesYes
Drosophila CG6178 (ACSL)Fatty AcidsYesNoYes (Latent)
Agrypnus binodulus AbLLFatty AcidsYesYes (Adenylate)Yes (Latent)

Note: The "Yes (Adenylate)" for AbLL with D-luciferin refers to light emission observed when the adenylated intermediate is provided, suggesting the oxidation step is possible but adenylation of D-luciferin by AbLL is inefficient nih.gov.

Detailed Research Findings

Key research findings regarding CycLuc2 include:

CycLuc2 is a synthetic luciferin analog capable of inducing red light emission with firefly luciferase and certain insect fatty acyl-CoA synthetases pnas.orgpnas.org.

The Drosophila enzyme CG6178, a fatty acyl-CoA synthetase, exhibits latent luciferase activity specifically with CycLuc2, but not with the natural firefly luciferin, D-luciferin pnas.orgbiorxiv.org.

This latent activity is attributed to CG6178's ability to adenylate CycLuc2, a step required for the bioluminescent reaction pnas.orgnih.gov.

The rigid structure of CycLuc2 is hypothesized to facilitate its correct positioning within the active site of enzymes like CG6178, enabling adenylation sciencedaily.com.

Latent luciferase activity with CycLuc2 has also been observed in other insect ACSLs, such as AbLL from the click beetle Agrypnus binodulus nih.gov.

The mechanism of light emission with CycLuc2 involves enzyme-catalyzed adenylation to form a CycLuc2-AMP intermediate, followed by oxygen-dependent oxidation and subsequent light emission from the excited-state oxyluciferin product, analogous to the firefly system pnas.orgresearchgate.net.

Conformational Dynamics and Substrate Alignment within Enzyme Active Sites

The interaction between CycLuc2 and luciferase enzymes involves significant conformational dynamics within the enzyme active site. The binding of CycLuc2 induces conformational changes in the enzyme, which are essential for proper substrate alignment and catalysis. libretexts.orgnih.govwordpress.com This is consistent with the induced-fit model of enzyme-substrate interaction, where the active site molds around the substrate to achieve an optimal catalytic configuration. libretexts.orgwordpress.comnih.gov

In the case of CG6178, a fruit fly enzyme homologous to firefly luciferase, a steric protrusion in its active site initially hinders efficient interaction with substrates like D-luciferin. nih.govresearchgate.netresearchinenglish.combiorxiv.org However, CG6178 can still catalyze light emission with CycLuc2, suggesting that CycLuc2 can bind and be adenylated despite this structural feature. nih.govnih.govresearchgate.net The bulk and/or rigidity of the fused ring system in CycLuc2 is hypothesized to be important for proper alignment within the active site, enabling the subsequent adenylation and light emission chemistry. nih.gov Modifications to the enzyme's active site through mutagenesis can alter these conformational dynamics, improving substrate binding and catalytic efficiency with CycLuc2. nih.govresearchgate.netbiorxiv.org

Oxygen Reactivity in CycLuc2 Oxidation

Following adenylation, the CycLuc2-AMP intermediate undergoes oxidation by molecular oxygen, a critical step that leads to the generation of an excited-state oxyluciferin derivative and the emission of light. researchgate.netnih.govresearchgate.net The proposed mechanism involves the formation of a resonance-stabilized carbanion from the adenylated luciferin, which then reacts with molecular oxygen via single-electron transfer to form a luciferin radical and superoxide. nih.govresearchgate.netpnas.org Recombination of these radicals leads to a peroxide intermediate, which subsequently cyclizes to form a transient dioxetanone ring. nih.govresearchgate.net Decarboxylation of the dioxetanone then yields the excited-state oxyluciferin, which relaxes to its ground state by emitting a photon of light. nih.govresearchgate.net Although the specific details of oxygen reactivity with CycLuc2 within the enzyme active site are complex, the presence of oxygen is indispensable for the bioluminescent reaction to proceed after the adenylation step. ucl.ac.uknih.govresearchgate.net

Enzyme Engineering and Mutagenesis for Enhanced CycLuc2 Utilization

Enzyme engineering and mutagenesis have been instrumental in optimizing luciferase activity with synthetic substrates like CycLuc2, particularly for applications such as in vivo imaging. Modifications to the enzyme structure, especially within the active site, can significantly impact substrate selectivity, luminescence intensity, and kinetic parameters. researchgate.netnih.govbiorxiv.orgresearchgate.netgoogle.comthno.orgbiorxiv.orgacs.orgescholarship.org

Design and Development of Mutant Luciferases (e.g., L342A, FruitFire)

Several mutant luciferases have been designed and developed to enhance CycLuc2 utilization. One notable example is the L342A mutation in firefly luciferase, where leucine (B10760876) at position 342 is replaced by alanine. researchgate.netthno.orgnih.gov This mutation has been shown to confer substrate selectivity, allowing for strong bioluminescent signals with CycLuc2 and its amide prodrug, CycLuc2-amide, while significantly reducing activity with the natural substrate D-luciferin. researchgate.netthno.orgnih.gov

Another significant development is the creation of FruitFire, an artificial luciferase derived from the fruit fly fatty acyl-CoA synthetase CG6178. nih.govresearchgate.netresearchinenglish.combiorxiv.orgbiorxiv.orgnih.gov Based on the crystal structure of CG6178, mutations were introduced to a steric protrusion in the active site that was obstructing substrate binding. nih.govresearchgate.netresearchinenglish.combiorxiv.org Specific mutations in the region corresponding to residues 344-347 in CG6178 were found to improve luciferase activity with CycLuc2. nih.govbiorxiv.org FruitFire, a variant with specific mutations in this region (replacing 344-STLS-347 with 344-STSA-347), exhibits a strong preference for CycLuc2 over D-luciferin, with more than 1000-fold selectivity. nih.govresearchgate.netbiorxiv.orgnih.gov

Impact of Active Site Modifications on Substrate Selectivity

Modifications within the active site of luciferases have a profound impact on substrate selectivity, enabling enzymes to preferentially utilize synthetic luciferins like CycLuc2 over natural substrates. researchgate.netgoogle.comthno.orgbiorxiv.orgacs.org The L342A mutation in firefly luciferase, despite being located relatively far from the site of modification in CycLuc2, allows for substrate selectivity in applications like brain imaging. nih.gov This suggests that active site residues can influence substrate binding and orientation in ways that extend beyond direct contact points.

In the case of FruitFire, the removal of the steric protrusion in the CG6178 active site through mutations allows for improved access and binding of CycLuc2. nih.govresearchgate.netresearchinenglish.combiorxiv.org This engineered enzyme demonstrates significantly increased bioluminescent activity with CycLuc2 compared to the wild-type CG6178, which is largely inactive with D-luciferin but shows some activity with CycLuc2. nih.govresearchgate.netresearchinenglish.com The ability to engineer luciferases with altered substrate specificity is crucial for developing orthogonal bioluminescent systems, where different luciferases and luciferins can be used simultaneously to monitor multiple biological events. researchgate.netgoogle.com

Optimization of Luminescence Intensity and Kinetic Parameters (Km)

Enzyme engineering efforts have also focused on optimizing the luminescence intensity and kinetic parameters, such as the Michaelis constant (Km), for CycLuc2. Mutant luciferases can exhibit significantly improved light emission with CycLuc2 compared to their wild-type counterparts. For instance, some CG6178 mutants showed a substantial increase in emission with CycLuc2, with FruitFire demonstrating a 20.1-fold increase over wild-type CG6178 at a specific CycLuc2 concentration. nih.govbiorxiv.org

Furthermore, these mutations can lead to a decrease in the Km for CycLuc2, indicating a higher apparent affinity of the enzyme for the substrate. nih.govbiorxiv.orgresearchgate.net For the CG6178 mutants, the Km for CycLuc2 was lowered from 15 µM for the wild-type enzyme to values ranging from 2.1 to 4.6 µM for the improved mutants, including FruitFire. nih.govbiorxiv.org A lower Km is particularly advantageous in settings where substrate concentration might be limiting, such as in vivo imaging, as it allows for brighter luminescence at lower substrate doses. nih.govnih.gov The R218K mutation in firefly luciferase has also been reported to improve maximal sustained emission from CycLuc2 while retaining a very low Km of 0.3 µM. google.comacs.orgnih.gov

The following table summarizes some kinetic data for CycLuc2 with different enzymes:

EnzymeSubstrateKm (µM)Relative Luminescence Intensity (vs. WT CG6178 at 250 µM CycLuc2)Reference
CG6178 (WT)CycLuc2151x nih.govbiorxiv.org
FruitFireCycLuc22.1-4.6~20x nih.govbiorxiv.org
Firefly Luc (WT)CycLuc2Sub-micromolarNot directly comparable in provided text pnas.orgacs.org
Firefly Luc (R218K)CycLuc20.3~20x improvement over WT for sustained emission google.comacs.orgnih.gov

These findings highlight the success of enzyme engineering in tailoring luciferase activity for improved performance with CycLuc2, expanding its utility in various applications.

Applications of Cycluc2 in Advanced Research Modalities

Reporter Gene Assays and Biosensing Systems

Reporter gene assays are fundamental tools for studying gene expression and cellular signaling pathways. science.govresearchgate.net The unique properties of CycLuc2 have facilitated the creation of novel and highly specific reporter and biosensing systems.

The development of reporter systems based on CycLuc2 hinges on the principle of substrate-enzyme selectivity. By pairing CycLuc2 with a luciferase that preferentially uses it over the naturally occurring D-luciferin, researchers can create highly specific reporter pairs. nih.govresearchgate.net

An example is the use of the Drosophila enzyme CG6178, which is only active with CycLuc2. pnas.orgnih.gov When the gene for CG6178 is placed under the control of a specific promoter of interest, its expression can be exclusively monitored by adding CycLuc2, without interference from other standard luciferase reporters that may be present in the same system. nih.gov Similarly, engineered firefly luciferase mutants that are highly active with CycLuc2 but virtually inactive with D-luciferin serve as dedicated reporters for multiplexed imaging, allowing multiple biological events to be tracked in the same animal. nih.govacs.org

CycLuc2-based systems provide a direct method for monitoring gene expression. When a luciferase variant like FruitFire or a mutant Fluc is used as a reporter gene, the intensity of the light produced upon the addition of CycLuc2 or its pro-luciferin directly correlates with the expression level of that gene. nih.govbiorxiv.orgacs.org

Furthermore, these systems can be designed to monitor specific enzyme activity. The CycLuc2-amide/FAAH system is a prime example of a biosensor for enzymatic activity. researchgate.net In this system, bioluminescence is only generated in tissues where FAAH is active to convert the CycLuc2-amide pro-luciferin into active CycLuc2. researchgate.netnih.govbiorxiv.org Therefore, the light signal serves as a direct readout of endogenous FAAH activity in vivo, opening possibilities for studying enzyme function and screening for enzyme inhibitors in living organisms. researchgate.net

Synthetic Biology and Enzyme Engineering Platforms

Synthetic biology integrates principles from engineering and biology to design and construct new biological components and systems nih.govnih.gov. A central aspect of this field is the engineering of enzymes to have modified stability, activity, or substrate specificity to achieve novel functions nih.gov. These engineered enzymes are fundamental building blocks for creating custom genetic circuits and synthetic pathways to address specific research objectives nih.govcam.ac.uk.

Engineering Novel Bioluminescent Systems

The development of CycLuc2 is intrinsically linked to the engineering of novel bioluminescent systems. A remarkable example is the discovery that CycLuc2 can elicit bioluminescence from an enzyme that is not a native luciferase. Researchers found that CG6178, a fatty acyl-CoA synthetase from Drosophila, acts as a latent luciferase nih.govnih.gov. While this enzyme shows no light-emitting activity with the natural substrate D-luciferin, it can successfully catalyze the oxidation of CycLuc2 to produce light nih.govnih.gov. This creates an entirely novel bioluminescent system by pairing a synthetic substrate with a repurposed, evolutionarily related enzyme. This finding expands the toolkit for bioluminescence beyond traditional luciferases and demonstrates how synthetic chemistry can unlock latent catalytic activities in other enzymes nih.gov.

Design of Enzyme-Substrate Pairs for Specific Research Objectives

The creation of functional pairs involving CycLuc2 is a deliberate design process aimed at achieving specific research goals, such as enhanced brightness or substrate orthogonality for multiplexed imaging nih.gov. The primary strategy involves a parallel engineering approach:

Chemical Synthesis : Luciferin (B1168401) analogs, like CycLuc2, are synthesized with steric modifications that make them poor substrates for wild-type luciferases nih.gov. The cyclic and N-methylated structure of CycLuc2 is a key design feature nih.gov.

Enzyme Library Generation : Libraries of luciferase mutants are created through methods like site-directed mutagenesis or directed evolution, introducing genetic diversity around the enzyme's active site nih.govnih.gov.

Parallel Screening : The synthetic luciferins are screened against the mutant enzyme libraries to identify "hits"—pairs that exhibit high selectivity and robust light emission nih.govnih.gov.

This process has successfully identified specific luciferase mutations that enhance activity with synthetic substrates. For instance, the active-site mutant R218K in firefly luciferase was found to increase the rate of light emission from CycLuc2 nih.gov. Such targeted modifications allow for the fine-tuning of enzyme-substrate pairs to create reporters with desired characteristics, like sustained light output for in vivo imaging applications nih.gov.

Contribution to Understanding Enzyme Evolution

The study of CycLuc2 and its interactions with specific enzymes has provided significant insights into the mechanisms of enzyme evolution. Bioluminescence in fireflies is believed to have evolved from ancestral fatty acyl-CoA synthetase (ACS) enzymes, which are common in all insects and are responsible for activating fatty acids nih.gov. These enzymes are highly homologous to firefly luciferase, sharing approximately 40% identity nih.gov.

A key discovery was made with the Drosophila ACS enzyme, CG6178. This enzyme has no luciferase activity with the natural substrate D-luciferin nih.gov. However, it was found to catalyze light emission with the synthetic luciferin CycLuc2, effectively acting as a "latent luciferase" nih.govnih.gov. This finding is a powerful demonstration of enzymatic promiscuity, where an enzyme can catalyze a secondary reaction that is different from its primary biological function.

It is hypothesized that the increased structural rigidity and bulk of CycLuc2, compared to D-luciferin, helps to properly align the substrate within the active site of the ancestral-like enzyme CG6178, facilitating the chemical reactions required for light emission nih.gov. This interaction provides a functional "snapshot" of a potential evolutionary intermediate. It suggests that the evolution of a new enzyme function—in this case, bioluminescence—could have proceeded from an ancestral enzyme with a promiscuous, latent activity that was later optimized for a new substrate through mutation and natural selection. The use of a synthetic molecule like CycLuc2 has thus allowed researchers to probe the evolutionary history of luciferases and provides a compelling model for how novel enzyme functions can arise from pre-existing protein scaffolds nih.gov.

Methodological Approaches for Studying Cycluc2 and Its Interactions

Biochemical Assay Development for Luminescence Measurement

Biochemical assays are fundamental for characterizing the light-emitting properties of CycLuc2 in controlled environments, typically using purified enzymes. These assays measure the photon flux generated by the enzymatic oxidation of CycLuc2.

In Vitro Luminescence Assays

In vitro luminescence assays with CycLuc2 are performed by combining purified enzyme, such as CG6178 or firefly luciferase (FLuc), with CycLuc2 and necessary cofactors like ATP and MgSO4 in a suitable buffer. pnas.orgpnas.orgnih.gov The resulting light emission is then measured using a luminometer or an imaging system like the Xenogen IVIS. nih.govnih.govbiorxiv.org

These assays have demonstrated that CycLuc2 elicits bioluminescence with purified CG6178, an enzyme from Drosophila previously not known to be a luciferase when tested with the natural substrate D-luciferin. pnas.orgpnas.orgbiorxiv.orgpromegaconnections.comnih.gov The peak emission wavelength for CycLuc2 with CG6178 is around 610 nm, which falls in the red spectrum. pnas.orgescholarship.org This is similar to the emission observed when CycLuc2 is used with firefly luciferase. pnas.org

Comparisons between CycLuc2 and D-luciferin in these in vitro assays with CG6178 show a striking difference: D-luciferin does not result in light emission with CG6178. pnas.orgbiorxiv.org This highlights the substrate selectivity of CG6178 for CycLuc2. pnas.orgpnas.org The addition of CoASH, a common additive in luciferase assays, has been shown to significantly reduce light emission from CG6178 with CycLuc2. pnas.orgpnas.org

Studies have also shown that providing the adenylated form of CycLuc2 (CycLuc2-AMP) leads to faster and more robust light emission compared to CycLuc2 alone when incubated with CG6178. pnas.orgnih.gov This suggests that the adenylation step is rate-limiting for CG6178-mediated luminescence with CycLuc2. pnas.org

Kinetic Studies (e.g., Km determination)

Kinetic studies, including the determination of the Michaelis constant (Km), are employed to quantify the affinity of enzymes for CycLuc2 and to understand the reaction rates. escholarship.orgnih.gov These studies typically involve measuring the initial reaction velocity at varying concentrations of CycLuc2 while keeping the enzyme concentration constant. The data is then often fitted to the Michaelis-Menten equation. escholarship.orggoogle.com

For the Drosophila enzyme CG6178, the Km value for CycLuc2 has been determined. One study reported a Km of 15 μM for CG6178 with CycLuc2. nih.gov Mutations in CG6178 have been shown to affect its Km for CycLuc2. For instance, certain mutants of CG6178 exhibited lower Km values ranging from 2.1 to 4.6 μM, indicating improved affinity for CycLuc2. nih.gov

Kinetic studies have also revealed that D-luciferin acts as a competitive inhibitor of CycLuc2-mediated light emission by CG6178, with a reported Ki value of 25.7 ± 4.5 μM. pnas.org This further supports the distinct interaction of CycLuc2 with CG6178 compared to D-luciferin.

Data on Km values for CycLuc2 with CG6178 and its mutants:

EnzymeSubstrateKm (μM)
CG6178 (WT)CycLuc215 nih.gov
CG6178 Mutant 1CycLuc22.1-4.6 nih.gov
CG6178 Mutant 3CycLuc22.1-4.6 nih.gov
CG6178 Mutant 4CycLuc22.1-4.6 nih.gov

Cell Culture-Based Experimental Systems

Cell culture systems are essential for evaluating the activity of CycLuc2 in a more biologically relevant context, including within live cells expressing the target enzyme.

Transfection and Expression Strategies in Mammalian Cells

To study the interaction of CycLuc2 with enzymes like CG6178 in mammalian cells, transfection strategies are commonly employed. pnas.orgpnas.orgnih.govpromegaconnections.comacs.orghust.edu.vnresearchgate.net Transfection involves introducing genetic material encoding the enzyme of interest into mammalian cell lines. sigmaaldrich.comyoutube.comlonza.com This can be achieved using various methods, including chemical methods like lipofection, physical methods like electroporation, or biological methods like viral delivery. sigmaaldrich.comlonza.com

Both transient and stable transfection methods can be used. sigmaaldrich.comlonza.comthermofisher.com Transient transfection results in temporary expression of the introduced gene, while stable transfection leads to the integration of the gene into the host cell's genome for long-term expression. sigmaaldrich.comlonza.comthermofisher.com For studying CycLuc2 with CG6178, researchers have transfected mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, with plasmids encoding CG6178. pnas.orgpnas.orgpromegaconnections.comacs.org Overexpression of CG6178 from a strong promoter like the CMV promoter in CHO cells has been shown to yield significant bioluminescence upon addition of CycLuc2. pnas.org

These transfected cell systems allow for the assessment of CycLuc2's ability to penetrate cell membranes and interact with intracellular enzymes to produce a luminescence signal in a living cellular environment. pnas.orgpromegaconnections.com

Structural Biology Techniques

Structural biology techniques, such as X-ray crystallography, play a vital role in understanding the interaction between CycLuc2 and its target enzymes at an atomic level. promegaconnections.comnews-medical.net By determining the three-dimensional structure of the enzyme, researchers can gain insights into the active site architecture and how CycLuc2 binds and is oriented for catalysis.

Efforts to co-crystallize CG6178 with CycLuc2 have been reported, although obtaining such structures can be challenging. biorxiv.org The structural information obtained from CG6178 and its mutants, particularly in comparison to firefly luciferase, provides a basis for understanding the substrate selectivity for CycLuc2 and for engineering enzymes with altered substrate preferences. nih.govbiorxiv.orgnih.gov

Crystal Structure Analysis of CycLuc2-Bound Enzymes

While direct crystal structures of CycLuc2 bound to enzymes are not extensively detailed in the provided search results, crystal structure analysis of enzymes that interact with luciferins or their analogs, or related enzyme classes, provides valuable insights into potential binding modes and catalytic mechanisms relevant to CycLuc2 activity. For instance, studies on cyclic dinucleotide-synthesizing enzymes and other nucleotidyltransferases, which share some structural features or catalytic principles with enzymes that might interact with luciferins, utilize X-ray crystallography to elucidate enzyme-substrate or enzyme-inhibitor complexes nih.govnih.gov. These studies reveal details about substrate binding pockets, the coordination of metal ions essential for catalysis, and conformational changes upon ligand binding nih.govnih.gov.

General crystal structure analysis of enzyme-ligand complexes involves determining the three-dimensional arrangement of atoms to understand how a molecule like CycLuc2 might fit into an enzyme's active site. This provides a static snapshot of the interaction, showing key residues involved in binding and potential catalytic steps psu.edurcsb.orgresearchgate.net. Although specific CycLuc2-bound structures are not provided, the principles and techniques from related crystallographic studies are applicable to understanding how such a synthetic luciferin (B1168401) might interact with enzymes like ACSLs or luciferases.

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling plays a crucial role in complementing experimental structural data and providing dynamic insights into enzyme-CycLuc2 interactions. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to predict binding poses, estimate binding affinities, and simulate the catalytic reaction pathway researchgate.netdiva-portal.orgfrontiersin.orgdiva-portal.org.

Computational studies can help elucidate why an enzyme might prefer CycLuc2 over D-luciferin, as observed with CG6178 pnas.org. By modeling the interactions of both substrates within the enzyme's active site, researchers can identify subtle differences in binding energy, steric fit, or the positioning of reactive groups that favor one substrate over the other. For example, computational methods have been used to study enzyme-substrate interactions in other systems, revealing details about transition states, substrate selectivity, and the impact of protein dynamics on catalysis diva-portal.orgdiva-portal.orgmaranasgroup.com. These approaches can explore the conformational flexibility of both the enzyme and CycLuc2 during the catalytic cycle, providing a more complete picture than static crystal structures alone. Computational modeling can also be used to guide the design of enzyme variants with altered substrate specificity or enhanced catalytic activity towards CycLuc2 diva-portal.orgmaranasgroup.com.

Spectroscopic and Photophysical Characterization in Bioluminescence

The bioluminescence generated from CycLuc2 in the presence of a suitable enzyme is characterized using spectroscopic and photophysical methods. These techniques provide information about the emitted light, which is a direct consequence of the chemical reaction and the properties of the light-emitting molecule (oxyluciferin analog).

Research indicates that CycLuc2 produces red-shifted bioluminescence. With firefly luciferase, CycLuc2 exhibits a peak emission wavelength around 610 nm pnas.orgpnas.org. This is nearly identical to the peak emission observed with the Drosophila CG6178 enzyme, also around 610 nm pnas.orgpnas.org. This red emission is consistent with the predicted effect of the CycLuc2 structure on its photophysical properties pnas.orgpnas.org.

Spectroscopic analysis typically involves measuring the emission spectrum, which shows the intensity of light emitted at different wavelengths. The peak emission wavelength is a key characteristic that can be influenced by the structure of the luciferin analog and the environment within the enzyme's active site acs.orgescholarship.org. Photophysical characterization delves into the processes of light absorption and emission, including quantum yield (the efficiency of light emission) and decay kinetics (how the light intensity changes over time) acs.orgucl.ac.uk.

Studies comparing CycLuc2 to other luciferin analogs, such as CycLuc1 (which differs by a single methyl group), have shown that minor structural variations can significantly impact light emission pnas.orgpnas.org. CycLuc1, for instance, is reported to be a much weaker light emitter with CG6178 compared to CycLuc2 pnas.orgpnas.org. This highlights the sensitivity of the bioluminescent reaction and its photophysical output to the precise chemical structure of the luciferin substrate. The stereochemistry of CycLuc2 is also crucial, as only the D-enantiomer results in bioluminescence, mirroring the stereoselectivity observed with D-luciferin and firefly luciferase pnas.orgpnas.org.

The photophysical properties of the oxyluciferin analog produced from CycLuc2 are central to the observed bioluminescence color and intensity. The red-shifted emission suggests differences in the electronic structure and energy states of the excited-state oxyluciferin analog compared to that produced from D-luciferin acs.org.

Here is a summary of some research findings related to CycLuc2's bioluminescence properties:

EnzymeSubstratePeak Emission Wavelength (nm)Relative Light Emission (vs D-luciferin)Reference
Firefly LuciferaseCycLuc2~610Not directly quantified in provided text, but comparable to CG6178 emission pnas.orgpnas.org pnas.orgpnas.org
CG6178 (Drosophila ACSL)CycLuc2~610Significantly higher than D-luciferin with CG6178 pnas.orgpnas.org pnas.orgnih.govpnas.org
CG6178 (Drosophila ACSL)CycLuc1Weaker emissionMuch weaker than CycLuc2 with CG6178 pnas.orgpnas.org pnas.orgpnas.org

Table 1: Bioluminescence Properties of CycLuc2 and Related Compounds with Different Enzymes

Further research involving detailed quantum chemical calculations and time-resolved spectroscopy could provide deeper insights into the excited-state dynamics and the factors governing the red-shifted emission of CycLuc2.

Future Directions and Emerging Research Avenues

Expansion of CycLuc2-Based Bioluminescent Toolbox

The development of new and improved bioluminescent systems is crucial for advanced in vivo imaging and multiplexed biological studies. CycLuc2, with its red-shifted emission compared to D-luciferin, contributes to expanding the available palette of bioluminescent reporters acs.orgescholarship.org. Research is focused on pairing CycLuc2 with engineered or mutant luciferases to create orthogonal luciferase-luciferin pairs. These pairs allow for the simultaneous visualization of multiple biological events within the same living system by using substrates that are selectively processed by different luciferases escholarship.orgresearchgate.net.

Mutations in luciferases, such as the T251A mutation in firefly luciferase (FLuc) or specific mutations in the Drosophila fatty acyl-CoA synthetase CG6178 (renamed FruitFire), have been shown to improve light emission or alter substrate specificity with CycLuc2 escholarship.orgnih.govbiorxiv.org. For instance, certain mutations in CG6178 increased luciferase activity with CycLuc2 significantly, lowering the Km for the substrate and suggesting their utility in scenarios with limited substrate access, such as in vivo imaging biorxiv.org. The engineering of luciferases to enhance catalytic activity or red-shift emission when used with CycLuc2 is an active area of research aimed at improving the sensitivity and capabilities of bioluminescence imaging in deep tissues acs.orgresearchgate.net.

Here is a table summarizing some findings on mutant enzymes and their activity with CycLuc2:

Enzyme VariantSubstrateRelative Light Emission (vs. Wild-Type CG6178 with CycLuc2)Km for CycLuc2 (µM)Reference
CG6178 (Wild-Type)CycLuc2115 biorxiv.org
CG6178 Mutant 1CycLuc22.62.1-4.6 biorxiv.org
CG6178 Mutant 3 (FruitFire)CycLuc220.12.1-4.6 nih.govbiorxiv.org
CG6178 Mutant 4CycLuc215.92.1-4.6 biorxiv.org

Development of Advanced Probes and Delivery Systems

Improving the delivery and accessibility of luciferin (B1168401) substrates like CycLuc2 to target tissues and cells is a critical aspect of advancing bioluminescence imaging, particularly for in vivo applications acs.orgescholarship.org. The development of advanced probes and delivery systems for CycLuc2 aims to overcome limitations such as poor pharmacokinetics and tissue penetration acs.orgresearchgate.net.

One approach involves the creation of pro-luciferins, such as CycLuc2-amide. This molecule is not a direct substrate for FLuc but can be converted to the active CycLuc2 by specific enzymatic activity, such as that of fatty acid amide hydrolase (FAAH), which is highly expressed in the brain nih.govresearchgate.net. This strategy can improve substrate access to challenging areas like the brain, leading to enhanced light emission nih.gov. Research in this area focuses on designing CycLuc2 derivatives that can be activated by specific enzymes or conditions, allowing for targeted bioluminescence and the reporting of specific biological events nih.gov. Further engineering is needed to achieve adequate substrate biodistribution in living animals researchgate.net.

Unmasking of Additional Latent Enzymatic Activities

The discovery that CycLuc2 can reveal latent luciferase activity in enzymes not traditionally considered luciferases, such as the Drosophila fatty acyl-CoA synthetase CG6178, highlights the potential of synthetic luciferin analogs to uncover hidden enzymatic functions sciencedaily.compnas.orgpnas.orgnih.govscience.gov. This suggests that the inherent chemistry required for bioluminescence might be more widespread in nature than previously thought sciencedaily.compnas.org.

Future research will likely explore the use of CycLuc2 and other synthetic luciferins to probe a wider range of enzymes from various organisms for latent bioluminescent or related activities sciencedaily.comnih.gov. This could involve screening enzyme libraries or focusing on enzyme superfamilies known to share structural or mechanistic similarities with luciferases, such as the adenylate-forming superfamily pnas.orgresearchgate.net. Identifying such latent activities could lead to the discovery of novel enzymes with unique properties for biotechnological applications or provide insights into enzyme evolution pnas.orgnih.gov.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of large compound libraries or genetic variants researchgate.netnih.govbmglabtech.com. The integration of CycLuc2-based bioluminescence with HTS methodologies offers a powerful tool for various applications.

Bioluminescence assays are well-suited for HTS due to their sensitivity, wide dynamic range, and ease of automation bmglabtech.comresearchgate.net. CycLuc2's distinct properties, such as its interaction with specific enzyme variants, make it valuable for screening libraries of mutant luciferases to identify those with improved or altered activity escholarship.org. Furthermore, CycLuc2-based systems can be integrated into assays for identifying modulators of specific enzymatic activities, particularly those where CycLuc2 acts as a substrate or reporter science.govpromegaconnections.com. The development of multiplexed bioluminescence assays using CycLuc2 and other orthogonal luciferin-luciferase pairs will further enhance the capabilities of HTS, allowing for the simultaneous screening of multiple targets or pathways researchgate.net.

Here is a table illustrating the potential integration of CycLuc2 with HTS:

HTS Application AreaRole of CycLuc2-Based SystemPotential Outcome
Screening of Luciferase MutantsIdentifying enzyme variants with improved activity or altered substrate specificity for CycLuc2.Development of brighter or spectrally distinct bioluminescent reporters. escholarship.orgbiorxiv.org
Identification of Enzyme ModulatorsDeveloping assays where CycLuc2 activity is dependent on the target enzyme.Discovery of activators or inhibitors of specific enzymes, including those with latent activity. science.govpromegaconnections.com
Multiplexed Pathway AnalysisUsing orthogonal CycLuc2 pairs to simultaneously monitor multiple biological events.High-content screening for complex cellular processes or drug effects on multiple targets. researchgate.net

Q & A

Q. What are the key structural and functional distinctions between CycLuc2 and native D-luciferin in bioluminescence assays?

CycLuc2 (6'-methylated cyclized luciferin) differs structurally from D-luciferin by replacing the native thiazoline carboxylate with a methyl-substituted cyclic alkyl group . This modification enhances cell permeability and stability, critical for intracellular luciferase-based assays. Methodologically, comparative studies should employ HPLC and mass spectrometry to validate purity, followed by parallel in vitro and in vivo bioluminescence intensity measurements under standardized ATP/O₂ conditions .

Q. How should researchers validate CycLuc2’s enzymatic kinetics with firefly luciferase (FLuc) variants?

Use Michaelis-Menten kinetics with purified FLuc isoforms (e.g., Ultra-Glo™, NanoLuc®) to quantify KmK_m (substrate affinity) and VmaxV_{max} (catalytic turnover). Include controls with D-luciferin to benchmark performance. Data contradictions (e.g., unexpected KmK_m shifts) may arise from FLuc mutations or buffer pH variations; address these by repeating assays in triplicate and cross-referencing with crystallographic data on FLuc active sites .

Q. What protocols ensure reproducible synthesis of CycLuc2 in academic settings?

Follow peer-reviewed synthetic routes (e.g., Evans’ aldol reaction for cyclization) with strict inert atmosphere conditions. Characterize intermediates via 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR and confirm final product purity (>95%) using reverse-phase HPLC. Document batch-specific variations (e.g., enantiomeric excess) in supplementary materials to aid replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CycLuc2 emission spectra across studies?

Spectral discrepancies often stem from instrumentation calibration (e.g., photomultiplier sensitivity ranges) or solvent polarity effects. Standardize measurements using a calibrated integrating sphere and reference emitters (e.g., quinine sulfate). For in vivo studies, account for tissue absorption/scattering via Monte Carlo simulation-based corrections .

Q. What methodological frameworks optimize CycLuc2 for high-throughput screening (HTS) of GPCR activity?

Design HTS assays using a dual-reporter system (e.g., CycLuc2 for cAMP response and a constitutively active Renilla luciferase for normalization). Pre-treat cells with forskolin to amplify signal-to-noise ratios. Validate with Z’-factor (>0.5) to confirm assay robustness, and address false positives via counter-screening with orthogonal methods (e.g., BRET) .

Q. How can CycLuc2 be adapted for real-time tracking of mitochondrial ROS in live neurons?

Conjugate CycLuc2 to mitochondria-targeting peptides (e.g., TPP+) via carbodiimide crosslinkers. Calibrate ROS sensitivity using rotenone/antimycin A-induced oxidative bursts and validate specificity with ROS scavengers (e.g., NAC). Confocal imaging paired with luminescence detection ensures spatiotemporal resolution, but account for potential cytotoxicity via MTT assays .

Q. What statistical approaches are recommended for analyzing CycLuc2’s dose-response heterogeneity in 3D tumor models?

Apply mixed-effects modeling to account for intra-spheroid variability (e.g., hypoxia gradients). Use bootstrapping to estimate confidence intervals for EC₅₀ values. For contradictory outcomes (e.g., bimodal responses), perform single-cell luminescence imaging to identify subpopulations with differential CycLuc2 uptake .

Methodological Guidance for Data Interpretation

  • Handling Batch Variability : Include lot numbers and supplier certificates in metadata. Use ANOVA to compare inter-batch performance, adjusting for covariates (e.g., storage duration) .
  • Cross-Study Comparisons : Align experimental parameters (e.g., substrate concentration, temperature) with published guidelines (e.g., Promega’s Luciferase Assay System). Use meta-analysis tools (RevMan, OpenMeta[Analyst]) to harmonize datasets .
  • Ethical Reporting : Disclose all negative results (e.g., failed kinetics assays) to mitigate publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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